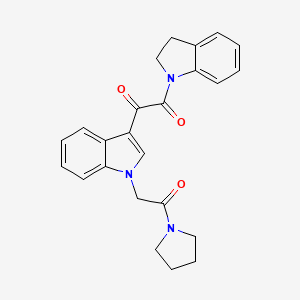
1-(indolin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(indolin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(indolin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS Number: 887225-00-5) is a synthetic derivative of indole that exhibits a range of biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that indole derivatives, including the compound , possess significant antimicrobial properties. For instance, a study reported that related indole compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin in some cases .
Case Study: Antibacterial Efficacy
In a comparative analysis, the compound demonstrated a minimum inhibitory concentration (MIC) of less than 10 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the indole scaffold could enhance antibacterial potency .
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa).
Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| SKOV-3 | 23.69 |
| PC-3 | 73.05 |
| HeLa | 64.66 |
These findings suggest that the compound exhibits selective cytotoxicity against rapidly dividing cancer cells while showing lower toxicity to normal cells .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has also been documented. Compounds similar to the one discussed have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes and reduction of inflammatory cytokine production.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-22(25-12-5-6-13-25)16-26-15-19(18-8-2-4-10-21(18)26)23(29)24(30)27-14-11-17-7-1-3-9-20(17)27/h1-4,7-10,15H,5-6,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIAYZORLYALJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














